molecular formula C15H15N5O2 B2537039 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide CAS No. 898350-22-6

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide

Cat. No. B2537039
M. Wt: 297.318
InChI Key: JEZRUFXOYSKXHW-UHFFFAOYSA-N
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Description

The compound "N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide" is a chemical entity that appears to be related to the field of imidazole chemistry. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound likely contains an imidazole ring, a propyl linker, and a cyanophenyl group attached to an oxalamide moiety.

Synthesis Analysis

The synthesis of imidazole-containing compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, as described in one study, involves starting from 1-methyl-2-carboxaldehyde and includes a reductive amination step using sodium cyanoborohydride . This process could potentially be adapted to synthesize the target compound by incorporating the appropriate cyanophenyl and oxalamide components.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The imidazole ring is known for its ability to coordinate with metals, making it a valuable ligand in coordination chemistry. The specific arrangement of substituents around the imidazole ring can significantly influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, including reductive amination, as mentioned earlier . They can also be involved in inhibitory activities against enzymes such as cytochrome P450C24A1 (CYP24A1), as demonstrated by a series of N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides . The presence of the cyanophenyl group in the target compound suggests potential reactivity towards nucleophiles due to the electron-withdrawing nature of the cyano group.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely depending on their substitution patterns. For example, the solubility, melting point, and stability can be affected by the presence of different functional groups. The oxalamide moiety in the target compound is likely to contribute to hydrogen bonding, potentially affecting its solubility and crystallinity. The cyanophenyl group may also influence the compound's electronic properties and its interaction with light .

Scientific Research Applications

Synthesis and Characterization

A novel synthetic route for N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide and related compounds has been developed, emphasizing the importance of structural design in improving reaction efficiency and yield. This includes methods for generating imidazole-containing compounds with potential applications in medicinal chemistry and materials science. For example, the synthesis of imidazolium salts and their conversion to N-heterocyclic carbene (NHC) complexes highlights the versatility of imidazole derivatives in coordinating with metals for catalytic applications (Ibrahim & Bala, 2016).

Catalysis and Chemical Transformations

Research on the catalytic applications of imidazole derivatives, including those similar to N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide, showcases their potential in facilitating various chemical transformations. The development of heteroleptic NHC cycloplatinated complexes, for instance, demonstrates the role of imidazole-based ligands in adjusting the reactivity and selectivity of platinum(II) complexes towards targeted organic synthesis processes (Fuertes, Chueca, & Sicilia, 2015).

Biological and Pharmaceutical Applications

While avoiding drug use and dosage details, research has highlighted the biochemical significance of imidazole derivatives in various biological contexts. For example, studies on imidazole-bearing chalcones provide insights into their potential as monoamine oxidase inhibitors, showcasing the broad applicability of imidazole compounds in addressing neurological disorders and other health conditions (Sasidharan et al., 2018).

Environmental and Material Science Applications

Imidazole derivatives have also been explored for their applications outside of the pharmaceutical realm, including their use as corrosion inhibitors. This reflects the chemical stability and protective qualities of these compounds, potentially leading to innovations in materials science and engineering to enhance the durability of metals (Srivastava et al., 2017).

Future Directions

The future directions of imidazole research are likely to continue to focus on the development of new drugs and other applications. The broad range of chemical and biological properties of imidazole makes it a valuable tool in the development of new drugs .

properties

IUPAC Name

N'-(2-cyanophenyl)-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c16-10-12-4-1-2-5-13(12)19-15(22)14(21)18-6-3-8-20-9-7-17-11-20/h1-2,4-5,7,9,11H,3,6,8H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZRUFXOYSKXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide

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